3(4-OXO-3-PR-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-1-PR-1,3-DIHYDRO-2H-INDOL-2-ONE
Overview
Description
3(4-OXO-3-PR-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-1-PR-1,3-DIHYDRO-2H-INDOL-2-ONE is a complex organic compound with the molecular formula C15H14N2O2S2 and a molecular weight of 318.419 g/mol . This compound is part of a class of thiazolidinone derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 3(4-OXO-3-PR-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-1-PR-1,3-DIHYDRO-2H-INDOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of an indole derivative with a thiazolidinone precursor under specific reaction conditions . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and controlled environments to ensure consistency and scalability.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3(4-OXO-3-PR-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-1-PR-1,3-DIHYDRO-2H-INDOL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for biological studies.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 3(4-OXO-3-PR-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-1-PR-1,3-DIHYDRO-2H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to 3(4-OXO-3-PR-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-1-PR-1,3-DIHYDRO-2H-INDOL-2-ONE include other thiazolidinone derivatives such as:
- 1-ME-3(4-OXO-3-PR-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-1,3-DIHYDRO-2H-INDOL-2-ONE
- 1-ET-3(4-OXO-3-PR-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-1,3-DIHYDRO-2H-INDOL-2-ONE
These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(5Z)-5-(2-oxo-1-propylindol-3-ylidene)-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-3-9-18-12-8-6-5-7-11(12)13(15(18)20)14-16(21)19(10-4-2)17(22)23-14/h5-8H,3-4,9-10H2,1-2H3/b14-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTXIVSLOOXHQH-YPKPFQOOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCC)C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCC)/C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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